molecular formula C9H15F2NO4 B13579552 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid

Cat. No.: B13579552
M. Wt: 239.22 g/mol
InChI Key: HGXCLAHPWUQUGT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for mixing and temperature control is common.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is unique due to the presence of the difluorobutanoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C9H15F2NO4

Molecular Weight

239.22 g/mol

IUPAC Name

3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5(6(13)14)9(4,10)11/h5H,1-4H3,(H,12,15)(H,13,14)

InChI Key

HGXCLAHPWUQUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(F)F

Origin of Product

United States

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